Cas no 1170417-32-9 (N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide)

N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide
- AKOS024505606
- VU0641086-1
- N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide
- 1170417-32-9
- F5298-0497
- N-(1H-benzimidazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
- N-(1H-benzo[d]imidazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
-
- Inchi: 1S/C18H20N6O3/c1-12-10-15(17(26)23-6-8-27-9-7-23)22-24(12)11-16(25)21-18-19-13-4-2-3-5-14(13)20-18/h2-5,10H,6-9,11H2,1H3,(H2,19,20,21,25)
- InChI Key: KDLPZPXSQZVJDK-UHFFFAOYSA-N
- SMILES: O1CCN(C(C2C=C(C)N(CC(NC3=NC4C=CC=CC=4N3)=O)N=2)=O)CC1
Computed Properties
- Exact Mass: 368.15968852g/mol
- Monoisotopic Mass: 368.15968852g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 555
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 105Ų
N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5298-0497-3mg |
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170417-32-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5298-0497-20μmol |
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170417-32-9 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5298-0497-2mg |
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170417-32-9 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5298-0497-10mg |
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170417-32-9 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5298-0497-30mg |
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170417-32-9 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5298-0497-75mg |
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170417-32-9 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5298-0497-5μmol |
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170417-32-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5298-0497-15mg |
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170417-32-9 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5298-0497-2μmol |
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170417-32-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5298-0497-40mg |
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide |
1170417-32-9 | 40mg |
$140.0 | 2023-09-10 |
N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide Related Literature
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Additional information on N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide
Comprehensive Analysis of N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide (CAS 1170417-32-9)
The compound N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide (CAS 1170417-32-9) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique molecular structure, featuring a benzodiazolyl core coupled with a morpholine-4-carbonyl moiety, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of enzymatic activity, given its ability to interact with specific protein targets.
In recent years, the demand for novel heterocyclic compounds like N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide has surged, driven by advancements in drug discovery and personalized medicine. This compound’s pyrazole and benzimidazole fragments are known to exhibit remarkable bioactivity, which aligns with current trends in targeting kinase inhibitors and GPCRs (G-protein-coupled receptors). Such attributes make it a subject of intense study in oncology and immunology research.
The synthesis of CAS 1170417-32-9 involves multi-step organic reactions, including amide coupling and cyclization techniques, which are critical for achieving high purity and yield. Analytical methods such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound, ensuring its suitability for preclinical studies. Its morpholine component further enhances solubility, a key factor in improving bioavailability—a hot topic in modern pharmacology.
From an industrial perspective, N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide is often discussed in the context of structure-activity relationship (SAR) optimization. Researchers frequently search for derivatives with enhanced selectivity and reduced off-target effects, reflecting the growing emphasis on precision medicine. Additionally, its potential role in neurodegenerative disease models has sparked interest, as the benzodiazolyl scaffold is known to cross the blood-brain barrier.
Environmental and regulatory considerations also play a role in the compound’s application. While not classified as hazardous, its handling requires adherence to standard laboratory safety protocols. The rise of green chemistry principles has prompted investigations into sustainable synthesis routes for CAS 1170417-32-9, addressing concerns about waste reduction and energy efficiency—a priority for the pharmaceutical industry.
In summary, N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide represents a cutting-edge example of how heterocyclic chemistry drives innovation in life sciences. Its versatility and potential for customization make it a focal point for both academic and industrial research, particularly in the quest for next-generation therapeutics.
1170417-32-9 (N-(1H-1,3-benzodiazol-2-yl)-2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-ylacetamide) Related Products
- 1249144-18-0((3-Azidopropyl)(methyl)(propan-2-yl)amine)
- 1784138-21-1(methyl 8-oxa-1-azaspiro4.5decane-4-carboxylate)
- 1934534-78-7(1-(2-fluoroethyl)-4-methylcyclohexane-1-carbaldehyde)
- 2043218-06-8(1,1-Bis(trifluoromethyl)-2,2,3,3,3-pentafluoropropyl 2-fluoroacrylate)
- 2228799-67-3(1-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2228381-79-9(tert-butyl N-{2-amino-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylethyl}carbamate)
- 942006-54-4(2-fluoro-N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)
- 2171934-01-1(tert-butyl N-{2-(5-methylpyridin-3-yl)sulfanylethyl}carbamate)
- 2418674-07-2(Tert-butyl 4-{[2-methyl-3-(piperazin-1-yl)-5-sulfanylphenyl]methyl}piperazine-1-carboxylate)
- 1805205-66-6(2-(Aminomethyl)-3-(difluoromethyl)-6-methyl-4-(trifluoromethoxy)pyridine)




